Home > Products > Screening Compounds P11712 > 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine - 1168106-39-5

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1709327
CAS Number: 1168106-39-5
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and inflammatory disorders. The specific structure of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine contributes to its unique properties and potential applications in drug development.

Source and Classification

The classification of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine falls under the category of nitrogen-containing heterocycles, specifically pyrimidines and pyrroles. It is synthesized through various chemical reactions involving pyrrole and pyrimidine derivatives, often utilizing modern synthetic techniques such as copper-catalyzed reactions and microwave-assisted methods .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methodologies:

  1. Copper-Catalyzed Reactions: This method involves the use of copper catalysts to facilitate the coupling of pyrrole derivatives with other reactive species. This approach has been noted for its efficiency and ability to produce high yields with minimal side reactions .
  2. Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of heterocycles like 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine. This technique allows for rapid heating and improved reaction conditions .
  3. Fischer Indole Synthesis: This classical method can be adapted to synthesize pyrrolo derivatives by reacting phenylhydrazines with α,β-unsaturated carbonyl compounds, leading to the formation of the desired pyrrolo structure .

These methods highlight the versatility and adaptability of synthetic strategies employed in the preparation of this compound.

Chemical Reactions Analysis

Reactions and Technical Details

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions that can modify its structure or enhance its biological activity:

  1. Substitution Reactions: The nitrogen atoms in the pyrrolo and pyrimidine rings can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  2. Cyclization Reactions: The compound can serve as a precursor for further cyclization reactions that yield more complex structures with enhanced pharmacological properties.
  3. Hydrogenation: Under specific conditions, hydrogenation can occur at double bonds within the structure, potentially altering its reactivity and biological profile.

These reactions are crucial for developing derivatives with improved efficacy or selectivity against specific biological targets.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors involved in disease processes:

  1. Kinase Inhibition: Many derivatives exhibit inhibitory activity against kinases, which play a pivotal role in signaling pathways related to cancer progression. For example, certain derivatives have shown effectiveness as inhibitors of Bruton’s tyrosine kinase (BTK), which is implicated in B-cell malignancies .
  2. Apoptosis Induction: Some studies indicate that these compounds may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .

The detailed understanding of these mechanisms aids in optimizing compounds for therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of nitrogen atoms within its structure.

These properties are essential for determining suitable conditions for storage and handling during research or pharmaceutical development.

Applications

Scientific Uses

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine has several notable applications in scientific research:

  1. Drug Development: Its derivatives are being explored as potential therapeutics for various cancers and inflammatory diseases due to their ability to inhibit specific kinases involved in these conditions .
  2. Biological Studies: Researchers utilize this compound to study cellular mechanisms related to apoptosis and signal transduction pathways, providing insights into disease mechanisms and potential treatment strategies.
  3. Synthetic Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic structures that may possess enhanced biological activities.
Design and Synthesis of 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Scaffold Optimization Strategies for Kinase Inhibition

The 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in kinase inhibitor design due to its capacity to mimic ATP's purine binding motif while accommodating diverse substitutions for selectivity modulation. Optimization strategies focus on three key regions: the C4-anilino group for hydrophobic pocket engagement, the pyrrolopyrimidine core for hinge region hydrogen bonding, and C6/C2 positions for auxiliary interactions. In dual EGFR/AURKA inhibitors, molecular modeling reveals that the planar core forms bidentate hydrogen bonds with Met793 in EGFR (N1–H–N backbone and pyrrole NH–C=O) [1] [2]. For AURKA, however, the 4-anilino moiety remains solvent-exposed, explaining the general trend of nanomolar EGFR vs. micromolar AURKA inhibition (e.g., Compound 6: EGFR IC₅₀ = 0.12 µM, AURKA IC₅₀ = 4.3 µM) [1]. Introduction of 2-amino groups (as in Compound 8) enhances AURKA binding by forming an additional hydrogen bond to the hinge region—a strategy validated by 3-fold improved potency over non-aminated analogs [2].

Table 1: Kinase Inhibition Profiles of Optimized Derivatives

CompoundR₁ (4-Anilino)EGFR IC₅₀ (µM)AURKA IC₅₀ (µM)Additional Targets
64-OMePh0.124.3
83-BrPh (2-NH₂)0.091.5
153-CF₃Ph0.03VEGFR-1, PDGFR-β [7]
5k4-(Hydrazide)Ph0.040Her2, VEGFR2, CDK2 [4]

Homologation of the C6 side chain from methyl to 2-phenylethyl expands inhibition spectra to include VEGFR-1 and PDGFR-β (e.g., Compound 15: PDGFR-β IC₅₀ = 85 nM) [7]. This "flexible extension" strategy exploits variable depth in kinases' hydrophobic pockets, demonstrating how scaffold optimization balances intrinsic affinity with multi-kinase activity.

Synthetic Methodologies for Core Structure Functionalization

Functionalization of the pyrrolo[2,3-d]pyrimidine core relies on sequential heterocycle assembly and selective displacement, with two dominant routes emerging:

  • Bis-electrophilic Cyclization: Condensation of 4-chloro-5-aminopyrrole-3-carbonitriles with formamidine acetate yields 4,6-dichloropyrrolo[2,3-d]pyrimidine. Microwave-assisted cyclization significantly improves efficiency (e.g., 80% yield in 20 min vs. 8h reflux) [5] [8]. Subsequent C4 chlorination enables nucleophilic displacement by anilines—the most common route to 4-phenyl derivatives [1] [7].

  • One-Pot Ring Formation: A patent-pending method (CN110386936B) uses cyanoacetamidine and α-haloketones under alkaline conditions (K₂CO₃/CH₃CN), achieving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 92% yield with minimal wastewater [8]. This approach eliminates POCl₃, reducing side products like 2,4-dichloro impurities.

Table 2: Key Synthetic Routes to 4-Substituted Derivatives

MethodConditionsYieldAdvantages
Chloride DisplacementAniline/IPA/HCl, reflux, 12h [1]80-96%Broad aniline scope
Buchwald-HartwigPd₂(dba)₃/XPhos, Cs₂CO₃, dioxane [4]65-80%Tolerates electron-poor anilines
Microwave CyclizationMW, 150°C, 20 min [5]85-92%Rapid, high-yielding
Alkali-Mediated CyclizationK₂CO₃, CH₃CN, rt [8]88-92%Avoids POCl₃; scalable

C6 modifications often precede C4 functionalization. For example, 6-(2-phenylethyl) derivatives are synthesized via Suzuki coupling of 4,6-dichloro precursors with 2-phenylethylboronic acid, followed by selective C4 amination [7].

Chemoselective Modifications at the N4-Phenyl Substituent

The N4-phenyl group is a critical pharmacophore modulator, with electronic and steric properties directly influencing kinase affinity and selectivity. Chemoselective modifications exploit ortho, meta, and para positions to fine-tune interactions:

  • Electron-Withdrawing Groups (EWGs): 3′-Trifluoromethyl (Compound 15) and 3′-bromo (Compound 2) substitutions enhance EGFR potency (IC₅₀ = 30 nM and 22 nM, respectively) by stabilizing hydrophobic contacts in the back pocket [1] [7]. Para-halogens (4′-F, 4′-Cl) similarly improve affinity but reduce AURKA activity due to increased steric hindrance [2].
  • Electron-Donating Groups (EDGs): 4′-Methoxy (Compound 6) balances dual EGFR/AURKA inhibition (IC₅₀ = 120 nM and 4.3 µM) by maintaining planarity for solvent-exposed AURKA binding [1].
  • Ortho-Substitutions: 2′-Fluoro or 2′-chloro induce torsional restraint, diminishing activity due to disrupted coplanarity with the pyrrolopyrimidine core (e.g., 20-fold reduced EGFR affinity vs. meta-F analogs) [4].
  • Extended π-Systems: Biphenyl (Compound 16) or phenoxy (Compound 17) groups improve VEGFR-2 inhibition (e.g., 5k: IC₅₀ = 204 nM) by accessing deeper hydrophobic regions in split-kinase domains [4] [6].

Structure-activity relationship (SAR) studies confirm meta-substitutions optimize EGFR/AURKA dual inhibition, while para-extensions favor VEGFR/PDGFR targeting.

Role of Electrophilic Warheads in Covalent Binding Kinetics

Electrophilic warheads transform 4-phenylpyrrolo[2,3-d]pyrimidines into irreversible inhibitors by targeting non-catalytic cysteines in kinase ATP pockets. Acrylamide derivatives are most prevalent, leveraging Michael addition kinetics for sustained target occupancy:

  • Acrylamide Positioning: C2- or C6-linked acrylamides covalently engage Cys797 in EGFR T790M mutants. Molecular modeling confirms the warhead’s proximity to Cys797 (< 3 Å) when attached via C6-ethyl spacers [5].
  • Kinetic Parameter Optimization: kᵢₙₐcₜ/Kᵢ values correlate with warhead reactivity and tether length. Shorter tethers (e.g., direct C2-vinyl) exhibit rapid kᵢₙₐcₜ (0.15 min⁻¹) but poor selectivity, while C6-acrylamides show balanced reactivity (kᵢₙₐcₜ/Kᵢ = 2,500 M⁻¹s⁻¹) [5].
  • Reversibility Engineering: α-Cyanoacrylamides increase electrophilicity toward Cys797 while maintaining stability in plasma, reducing off-target reactivity [5].

These designs overcome mutation-driven resistance (e.g., T790M) by providing prolonged kinase suppression independent of ATP-competitive binding.

Properties

CAS Number

1168106-39-5

Product Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15)

InChI Key

XWMVYDXYOLGHBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.